molecular formula C22H20ClNO4 B11969361 2-(4-CL-PH)-3-Cyano-4-HO-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester CAS No. 104503-26-6

2-(4-CL-PH)-3-Cyano-4-HO-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B11969361
CAS No.: 104503-26-6
M. Wt: 397.8 g/mol
InChI Key: NCCZHVZRRIMXQV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, and a phenyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-3-Cyano-4-oxo-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.

    Reduction: Formation of 2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites on proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid: Lacks the ester group, which can affect its solubility and reactivity.

    2-(4-Chlorophenyl)-3-Amino-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester: Contains an amino group instead of a cyano group, which can alter its biological activity.

The uniqueness of 2-(4-Chlorophenyl)-3-Cyano-4-Hydroxy-6-oxo-4-phenyl-cyclohexanecarboxylic acid ethyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.

Properties

CAS No.

104503-26-6

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-cyano-4-hydroxy-6-oxo-4-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H20ClNO4/c1-2-28-21(26)20-18(25)12-22(27,15-6-4-3-5-7-15)17(13-24)19(20)14-8-10-16(23)11-9-14/h3-11,17,19-20,27H,2,12H2,1H3

InChI Key

NCCZHVZRRIMXQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C2=CC=CC=C2)O)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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